Pep-cha Pep-cha
Brand Name: Vulcanchem
CAS No.:
VCID: VC18795334
InChI: InChI=1S/C6H13N.C3H5O6P/c7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h6H,1-5,7H2;1H2,(H,4,5)(H2,6,7,8)
SMILES:
Molecular Formula: C9H18NO6P
Molecular Weight: 267.22 g/mol

Pep-cha

CAS No.:

Cat. No.: VC18795334

Molecular Formula: C9H18NO6P

Molecular Weight: 267.22 g/mol

* For research use only. Not for human or veterinary use.

Pep-cha -

Specification

Molecular Formula C9H18NO6P
Molecular Weight 267.22 g/mol
IUPAC Name 1-carboxyethenyl hydrogen phosphate;cyclohexylazanium
Standard InChI InChI=1S/C6H13N.C3H5O6P/c7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h6H,1-5,7H2;1H2,(H,4,5)(H2,6,7,8)
Standard InChI Key VHFCNZDHPABZJO-UHFFFAOYSA-N
Canonical SMILES C=C(C(=O)O)OP(=O)(O)[O-].C1CCC(CC1)[NH3+]

Introduction

Chemical and Physical Properties of Pep-cha

Structural Characteristics

Pep-cha is synthesized as a monocyclohexylammonium salt of phosphoenolpyruvate, a molecule comprising a phosphorylated enolpyruvate moiety. The cyclohexylammonium ion (C6H13N+\text{C}_6\text{H}_{13}\text{N}^+) replaces traditional cations (e.g., potassium or sodium) found in other PEP salts, conferring distinct physicochemical advantages. The compound’s molecular weight is 267.2 g/mol, and its CAS registry number is 10526-80-4 .

Physicochemical Profile

Pep-cha is characterized as a white crystalline powder with a purity of ≥93%, verified via molar absorptivity at 230 nm . Its enhanced solubility in aqueous solutions (compared to free PEP or potassium salts) facilitates its use in enzymatic assays requiring precise substrate concentrations. Stability is maintained by storing the compound at temperatures below 0°C in tightly sealed containers to prevent hydrolysis or decomposition .

Table 1: Key Physicochemical Properties of Pep-cha

PropertySpecification
Chemical FormulaC3H4O6PC6H13N\text{C}_3\text{H}_4\text{O}_6\text{P} \cdot \text{C}_6\text{H}_{13}\text{N}
Molecular Weight267.2 g/mol
AppearanceWhite powder
Purity≥93%
Storage Conditions<0°C, anhydrous environment

Biochemical Role and Mechanism of Action

Role in Metabolic Pathways

Pep-cha serves as a substrate analog for phosphoenolpyruvate in critical enzymatic reactions. In Escherichia coli, PEP carboxylase (EC 4.1.1.31) catalyzes the carboxylation of PEP to oxaloacetate, a reaction pivotal to anaplerosis and the tricarboxylic acid (TCA) cycle. Studies demonstrate that the cyclohexylammonium ion in Pep-cha modulates enzyme kinetics, inducing pseudo-cooperativity in PEP binding to carboxylase . This property arises from the cation’s interaction with the enzyme’s allosteric sites, altering substrate affinity and reaction velocity .

Interaction with Allosteric Effectors

Research on E. coli PEP carboxylase reveals that Pep-cha’s activity is influenced by allosteric modulators:

  • Fructose 1,6-diphosphate (FDP): Enhances enzyme affinity for Pep-cha by reducing the KmK_m for PEP and mitigating inhibition by aspartate .

  • L-Aspartate: Acts as a feedback inhibitor by binding to a regulatory site distinct from the active site, a mechanism confirmed through heat-inactivation protection assays .

  • Chloride Ions: Antagonize FDP-mediated activation, highlighting the interplay between ionic environment and enzymatic function .

Research Findings and Experimental Insights

Enzymatic Activation and Kinetic Behavior

A seminal study by Izui et al. (1970) investigated Pep-cha’s interaction with E. coli PEP carboxylase . Key findings include:

  • Pseudo-Cooperativity: When Pep-cha is used as a substrate, the enzyme exhibits sigmoidal kinetics, a phenomenon absent with non-cyclohexylammonium PEP salts. This suggests that the cation induces conformational changes promoting cooperative binding .

  • Cation Specificity: Cyclohexylammonium ions uniquely enhance enzymatic activity compared to other cations (e.g., potassium), underscoring the importance of counterion selection in assay design .

Inhibition and Regulatory Dynamics

  • Aspartate Sensitivity: Unlike PEP carboxylases from spinach or Thiobacillus thiooxidans, the E. coli enzyme is inhibited by aspartate, indicating species-specific regulatory mechanisms .

  • Thermostability: Aspartate stabilizes the enzyme against heat inactivation, suggesting a protective role at the allosteric site .

Applications in Biochemical Research

Enzyme Assays and Kinetic Studies

Pep-cha’s stability and solubility make it ideal for high-throughput assays requiring precise PEP concentrations. Its use in studying PEP carboxylase has elucidated mechanisms of allosteric regulation and metabolic flux control in prokaryotic systems .

Metabolic Engineering and Synthetic Biology

In synthetic pathways, Pep-cha serves as a reliable PEP source for in vitro reconstitution of glycolysis or gluconeogenesis, enabling studies of carbon fixation and energy metabolism.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator